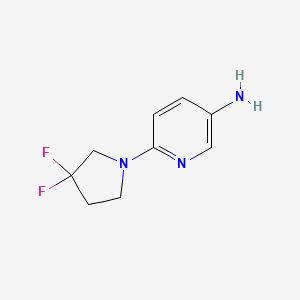

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine

Description

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a 3,3-difluoropyrrolidin-1-yl group and an amine group at the 3-position of the pyridine ring

Properties

IUPAC Name |

6-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N3/c10-9(11)3-4-14(6-9)8-2-1-7(12)5-13-8/h1-2,5H,3-4,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWFETVJHMQGLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine typically involves multiple steps, starting with the preparation of the pyridine ring. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction of an appropriate precursor, such as a dihalopyridine.

Introduction of the 3,3-Difluoropyrrolidin-1-yl Group: This step often involves nucleophilic substitution reactions where the pyridine ring is reacted with a 3,3-difluoropyrrolidin-1-yl-containing reagent.

Introduction of the Amine Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO3) or halogens, while nucleophilic substitution reactions may involve alkyl halides or amines.

Major Products Formed:

Oxidation Products: Nitro derivatives, hydroxyl derivatives.

Reduction Products: Reduced amines, amides.

Substitution Products: Halogenated pyridines, alkylated pyridines.

Scientific Research Applications

Medicinal Chemistry

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine is primarily utilized as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to interact with various biological targets:

- Neurological Disorders: The compound has been investigated for its potential to modulate neurotransmitter systems, making it a candidate for treating conditions like depression and anxiety.

- Cancer Research: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action includes the inhibition of specific enzymes involved in tumor growth .

Case Study: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

One notable application is the inhibition of DPP-IV, an important target for type 2 diabetes treatment. Studies have shown that this compound can effectively inhibit this enzyme, leading to increased levels of incretin hormones which help regulate blood sugar levels .

Biological Studies

In biological assays, this compound serves as a probe to study enzyme interactions and receptor binding:

- Enzyme Assays: The difluoropyrrolidine moiety enhances binding affinity to active sites on enzymes, allowing researchers to better understand enzyme kinetics and mechanisms.

- Receptor Binding Studies: The compound's ability to bind selectively to certain receptors makes it valuable in pharmacological research aimed at discovering new therapeutic agents.

Materials Science

Beyond medicinal applications, this compound is also being explored in materials science:

- Polymer Development: Its unique chemical properties allow it to be incorporated into polymers and coatings that require enhanced durability and functionality.

- Coatings with Enhanced Properties: The compound can be utilized to develop advanced coatings that exhibit improved resistance to environmental factors due to its fluorinated structure.

Mechanism of Action

The mechanism by which 6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine exerts its effects depends on its specific application. For example, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activity and thereby inhibiting signal transduction pathways. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine can be compared with other similar compounds, such as:

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-2-amine: Similar structure but different position of the amine group.

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-4-amine: Different position of the amine group on the pyridine ring.

6-(3,3-Difluoropyrrolidin-1-yl)pyridine: Lacks the amine group.

These compounds may exhibit different biological activities and chemical properties due to the variations in their structures.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

6-(3,3-Difluoropyrrolidin-1-yl)pyridin-3-amine, with the chemical formula C9H11F2N3 and a molecular weight of 199.20 g/mol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a pyridine ring substituted with a difluoropyrrolidine moiety, which is crucial for its biological activity. The presence of fluorine atoms enhances the compound's binding affinity to various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The difluoropyrrolidine moiety increases the compound's selectivity and potency. It has been shown to inhibit various kinases, which are critical in numerous signaling pathways associated with diseases such as cancer and autoimmune disorders.

Biological Activity Overview

The following table summarizes the biological activities and relevant studies associated with this compound:

Case Studies

- p38 MAP Kinase Inhibition : A study demonstrated that this compound effectively inhibits p38 MAP kinase, leading to reduced cytokine production (IL-1β, TNFα) in an adjuvant-induced arthritis model. This suggests its potential for treating inflammatory diseases .

- DPP-4 Inhibition : Research indicates that the compound can inhibit DPP-4, an enzyme involved in glucose metabolism. This inhibition may lead to improved glycemic control in type 2 diabetes patients .

- Kinase Activity : The compound has been identified as a selective inhibitor of various kinases, showing promise in cancer therapy by disrupting cell cycle regulation .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been explored to enhance its pharmacological properties. The presence of the difluoropyrrolidine moiety is critical for achieving high binding affinity and selectivity towards kinase targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.